2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
64369-08-0 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2,3,4-trimethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H11N3/c1-6-9-8(4-5-10-6)11-7(2)12(9)3/h4-5H,1-3H3 |
InChI Key |
STJRSWFXYMPNCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1N(C(=N2)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,3,4 Trimethyl 3h Imidazo 4,5 C Pyridine and Analogues
Established Synthetic Pathways to the Imidazo[4,5-c]pyridine Core
Traditional methods for assembling the imidazo[4,5-c]pyridine system have been well-documented, providing reliable access to the basic scaffold.
One of the most fundamental and widely used methods for constructing the imidazo[4,5-c]pyridine core is the cyclocondensation reaction between a 3,4-diaminopyridine (B372788) and a carboxylic acid or its derivatives (such as anhydrides or aldehydes). nih.govmdpi.com This reaction, often referred to as the Phillips condensation, typically involves heating the reactants, sometimes in the presence of a dehydrating agent or a mineral acid catalyst like polyphosphoric acid.
For the synthesis of the specific target compound, 2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine , this would involve the reaction of 5-methyl-pyridine-3,4-diamine with acetic anhydride (B1165640) or a related acetylating agent. The general approach is versatile; for instance, reacting 3,4-diaminopyridine with formic acid under reflux yields the parent 3H-imidazo[4,5-c]pyridine. mdpi.com Similarly, various substituted benzaldehydes can be reacted with diaminopyridines to yield 2-aryl-substituted imidazo[4,5-c]pyridines. nih.gov
Table 1: Examples of Cyclocondensation Reactions for Imidazo[4,5-c]pyridine Synthesis
| Diaminopyridine Reactant | Carboxylic Acid/Derivative | Product | Reference |
| 3,4-Diaminopyridine | Formic Acid | 3H-Imidazo[4,5-c]pyridine | mdpi.com |
| 5-Methyl-3,4-diaminopyridine | Formic Acid | 7-Methyl-3H-imidazo[4,5-c]pyridine | mdpi.com |
| 3,4-Diaminopyridine | Substituted Benzaldehydes | 2-(Substituted-phenyl)imidazo[4,5-c]pyridines | nih.gov |
Multicomponent Reaction Approaches (e.g., Groebke-Blackburn-Bienaymé (GBB) reaction)
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent isocyanide-based MCR used to assemble a wide range of imidazo-fused heterocycles. nih.govbeilstein-journals.org This reaction involves the acid-catalyzed condensation of a heterocyclic amidine (like a 2-aminopyridine (B139424) derivative), an aldehyde, and an isonitrile. nih.gov
While extensively applied to scaffolds like imidazo[1,2-a]pyridines, the GBB reaction's principles can be adapted for other isomers. nih.govbeilstein-journals.org For the imidazo[4,5-c]pyridine core, a hypothetical GBB approach would utilize a suitably functionalized pyridine (B92270) as the amidine component. The reaction's efficiency, atom economy, and ability to introduce multiple points of diversity make it an attractive modern alternative to traditional linear syntheses. nih.gov The reaction can be catalyzed by various Brønsted or Lewis acids, such as trifluoroacetic acid (TFA), Yb(OTf)₃, or Sc(OTf)₃. beilstein-journals.org
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com While often used to functionalize a pre-existing heterocyclic core, these methods can also be integral to the ring-forming strategy itself. nih.govacs.org
The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide or triflate, is particularly useful for synthesizing substituted imidazopyridines. nih.govuwindsor.ca For instance, a halogenated imidazo[4,5-c]pyridine can be coupled with various boronic acids to introduce aryl, heteroaryl, or alkyl groups at specific positions. This strategy provides a modular and highly versatile route to a library of derivatives that would be difficult to access through other means. The efficiency of the coupling is highly dependent on the choice of palladium catalyst, ligand, and reaction conditions. nih.gov
Advanced Synthetic Approaches for Substituted Imidazo[4,5-c]pyridines
To overcome challenges such as regioselectivity and to improve reaction efficiency, more advanced synthetic techniques have been developed.
A significant challenge in the synthesis of substituted imidazo[4,5-c]pyridines is controlling the regioselectivity, particularly during N-alkylation. The imidazo[4,5-c]pyridine core has multiple nitrogen atoms that can potentially be alkylated. For instance, alkylation of 2-substituted 5H-imidazo[4,5-c]pyridines can lead to a mixture of regioisomers.
Research has shown that the alkylation of 2-(substituted-phenyl)imidazo[4,5-c]pyridines with reagents like 4-chlorobenzyl or butyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in DMF predominantly yields the N⁵ regioisomers. nih.gov The structural confirmation of these isomers often requires advanced spectroscopic techniques like 2D-NOESY and HMBC. nih.gov Achieving regioselectivity is crucial as the biological activity of isomers can differ significantly.
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving product purity. nih.goveurekaselect.com The application of microwave irradiation has been shown to be effective in the synthesis of various imidazopyridine isomers and related heterocycles. eurjchem.comscispace.com
For the synthesis of imidazo[4,5-c]pyridines, microwave heating can significantly reduce the long reaction times often associated with classical cyclocondensation reactions. acs.org For example, syntheses that might take several hours under conventional reflux can often be completed in minutes in a microwave reactor, leading to cleaner reactions and higher yields. nih.govrsc.org This rapid and efficient heating makes microwave-assisted synthesis a powerful tool for the high-throughput generation of compound libraries for screening purposes. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |
| Heterocyclic Condensation | Hours of reflux | Minutes of irradiation | Reduced reaction time, higher yields | nih.goveurjchem.com |
| GBB Reaction | Reflux in ethanol | Heating at 150 °C | Increased yield (e.g., from 71% to 83%) | beilstein-journals.org |
| Dihydrobenzo nih.govacs.orgimidazo [1,2-a]pyrimidin-4-one Synthesis | N/A | 2 minutes | Excellent yields (74-94%), short reaction time | nih.gov |
Retrosynthetic Analysis for this compound
Retrosynthetic analysis is a powerful tool for designing the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. advancechemjournal.com For this compound, the analysis involves key bond disconnections and considerations for functional group interconversions and protecting group strategies.
Strategic Bond Disconnections
The most logical retrosynthetic disconnections for the imidazo[4,5-c]pyridine core involve breaking the bonds forming the imidazole (B134444) ring. This typically leads back to a substituted 3,4-diaminopyridine derivative. youtube.com
A primary disconnection strategy breaks the N1-C2 and N3-C2 bonds of the imidazole ring. This leads to 3,4-diaminopyridine and a synthon equivalent to an acetyl group. In the forward sense, this corresponds to the condensation of 3,4-diaminopyridine with acetic acid or a derivative thereof.
Another key disconnection is the C-N bond between the pyridine and imidazole rings. This suggests a strategy starting from a pre-functionalized pyridine that can be cyclized to form the fused imidazole ring.
Functional Group Interconversions (FGI) in Retrosynthetic Planning
Functional group interconversions are integral to the retrosynthetic plan. For instance, a diamino group on the pyridine ring, required for the imidazole ring formation, can be retrosynthetically derived from a nitro-amino pyridine. nih.govyoutube.com The nitro group can be introduced via nitration and subsequently reduced to an amine. This is a common strategy in the synthesis of imidazopyridines. acs.orgnih.gov
For the methyl groups in this compound, the methyl group at C2 can be introduced from acetic anhydride or a similar reagent during cyclization. The methyl groups at the N3 and C4 positions would need to be present in the starting pyridine precursor.
Application of Protecting Group Chemistry in Synthesis Design
Protecting groups are often necessary to prevent unwanted side reactions at reactive sites during the synthesis. youtube.comsynarchive.com In the synthesis of imidazo[4,5-c]pyridine analogues, protecting groups can be crucial for directing the regioselectivity of reactions.
For example, if a specific nitrogen on the imidazole ring needs to be functionalized, the other nitrogen can be protected. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be removed under acidic conditions. youtube.com Similarly, if reactions are being performed on the pyridine ring, the amino groups of the diaminopyridine precursor may need to be protected. The Fmoc (9-fluorenylmethyloxycarbonyl) group is another example used in solid-phase synthesis of imidazo[4,5-c]pyridines. acs.org
Mechanistic Investigations of Synthetic Transformations
The formation of the imidazo[4,5-c]pyridine ring system typically proceeds through a condensation and subsequent cyclization mechanism. researchgate.netresearchgate.net When a 3,4-diaminopyridine reacts with an aldehyde, the initial step is the formation of a Schiff base between one of the amino groups and the aldehyde. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The final step is an oxidation or elimination of water to form the aromatic imidazole ring. nih.gov
In a three-component reaction for the synthesis of C3-alkylated imidazo[1,2-a]pyridines, a proposed mechanism involves the Lewis acid-catalyzed formation of an iminium ion from an aldehyde and an amine. The imidazo[1,2-a]pyridine (B132010) then acts as a nucleophile, attacking the iminium ion to form the C-C bond at the C3 position. mdpi.comnih.gov While this is for an isomeric system, similar mechanistic principles can apply to the functionalization of imidazo[4,5-c]pyridines.
Electrochemical synthesis methods have also been developed. For instance, the synthesis of 1-cyano-imidazo[1,5-a]pyridines involves the electrochemical oxidation of a thiocyanate (B1210189) salt to generate a cyanating agent. This agent then reacts with an imine formed in situ, followed by a cascade of oxidation and cyclization steps to yield the final product. rsc.org
Below is a table summarizing various synthetic approaches for the imidazo[4,5-c]pyridine scaffold:
| Starting Materials | Reagents | Product Type | Reference |
| 3,4-Diaminopyridine, Substituted Aldehydes | Zinc Triflate | 2-Substituted-1H-imidazo[4,5-c]pyridines | jscimedcentral.com |
| 3,4-Diaminopyridine, Benzaldehyde Adducts | Na2S2O5 | 2-(Substituted-phenyl)-5H-imidazo[4,5-c]pyridines | nih.gov |
| 2,4-Dichloro-3-nitropyridine, Polymer-supported amines, Aldehydes | EDIPA, various secondary amines | Trisubstituted imidazo[4,5-c]pyridines | acs.org |
| 4-(Substituted amino)-5,6-diaminopyridines, Ethyl orthoformate | - | Imidazo[4,5-c]pyridines | nih.gov |
| 5-Methyl-3,4-diamino-pyridine, Formic acid | - | 7-Methyl-3H-imidazo[4,5-c]pyridine | mdpi.com |
Advanced Characterization and Structural Elucidation Studies
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are paramount in the elucidation of molecular structures. By probing the interaction of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer granular insights into the atomic arrangement and mass of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NOESY, HMBC)
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.
For 2,3,4-trimethyl-3H-imidazo[4,5-c]pyridine, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the three methyl groups and the protons on the pyridine (B92270) ring. The chemical shift of each signal provides information about the electronic environment of the proton, while the integration of the signal corresponds to the number of protons it represents. The coupling patterns (splitting of signals) would reveal the proximity of neighboring protons.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals would indicate their hybridization and bonding environment (e.g., aromatic vs. aliphatic).
To further resolve the structure and confirm the specific placement of the methyl groups, two-dimensional (2D) NMR experiments are indispensable.
2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. For this compound, NOESY would be crucial in confirming the spatial proximity between the methyl groups and the adjacent ring protons, thus solidifying the assignment of the substitution pattern.
A hypothetical representation of expected NMR data is presented below.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.5 | d | 1H | Pyridine Ring Proton |
| ~7.0-7.5 | d | 1H | Pyridine Ring Proton |
| ~3.8-4.2 | s | 3H | N-CH₃ |
| ~2.5-3.0 | s | 3H | C-CH₃ |
| ~2.3-2.8 | s | 3H | C-CH₃ |
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150-160 | Imidazole (B134444) Ring Carbon |
| ~140-150 | Pyridine Ring Carbon |
| ~130-140 | Pyridine Ring Carbon |
| ~120-130 | Imidazole Ring Carbon |
| ~110-120 | Pyridine Ring Carbon |
| ~30-35 | N-CH₃ |
| ~15-25 | C-CH₃ |
| ~10-20 | C-CH₃ |
Mass Spectrometry (MS and High-Resolution MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its elemental composition and structural features through fragmentation analysis.
For this compound, a low-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to the integer mass of the molecule. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula with a high degree of confidence, thereby distinguishing it from other compounds with the same nominal mass.
The fragmentation pattern observed in the mass spectrum can also provide structural information. The cleavage of the methyl groups or fragmentation of the heterocyclic ring system would produce characteristic fragment ions, further supporting the proposed structure.
Expected Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) |
| [M+H]⁺ | Calculated exact mass + 1.0078 |
| [M]⁺ | Calculated exact mass |
| Fragment ions | Dependent on ionization energy |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct a detailed electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision.
For this compound, a successful single-crystal X-ray diffraction study would provide unequivocal proof of its molecular structure. It would confirm the fusion of the imidazole and pyridine rings, the exact positions of the three methyl groups, and the tautomeric form present in the solid state. Furthermore, it would reveal important details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, within the crystal lattice. This level of structural detail is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.
Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.
The IR spectrum of this compound would exhibit a series of absorption bands corresponding to the various vibrational modes of its structure. Key expected absorptions would include:
C-H stretching vibrations: Aromatic C-H stretches from the pyridine ring would appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹.
C=N and C=C stretching vibrations: These would be found in the fingerprint region (typically 1400-1650 cm⁻¹) and are characteristic of the imidazopyridine ring system.
C-H bending vibrations: These absorptions, also in the fingerprint region, can provide further information about the substitution pattern of the aromatic ring.
Hypothetical IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-3100 | Medium-Weak | Aromatic C-H Stretch |
| 2850-2960 | Medium-Strong | Aliphatic C-H Stretch |
| 1500-1650 | Medium-Strong | C=N and C=C Ring Stretch |
| 1350-1480 | Medium | C-H Bending |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Electronic Structure, Reactivity, and Conformations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov DFT studies on related imidazopyridine compounds have provided significant insights into their electronic properties, reactivity, and conformational preferences. nih.govnih.gov
DFT calculations, often employing hybrid functionals like B3LYP and B3PW91 with various basis sets (e.g., 6-311G(d,p)), are instrumental in determining optimized molecular geometries, electronic energies, and the distribution of electron density. nih.govnih.govuctm.edu For 2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine, such studies would reveal the most stable arrangement of its atoms in three-dimensional space.
The electronic structure can be characterized by the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
Global reactivity descriptors, which can be calculated from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Table 1: Representative Global Reactivity Descriptors Calculated for an Imidazopyridine Derivative (Alpidem) using DFT
| Parameter | Symbol | Formula | B3LYP | B3PW91 |
| HOMO Energy (eV) | EHOMO | - | -6.09 | -6.21 |
| LUMO Energy (eV) | ELUMO | - | -1.45 | -1.62 |
| Energy Gap (eV) | ΔE | ELUMO - EHOMO | 4.64 | 4.59 |
| Electronegativity (eV) | χ | -(ELUMO + EHOMO)/2 | 3.77 | 3.92 |
| Chemical Hardness (eV) | η | (ELUMO - EHOMO)/2 | 2.32 | 2.30 |
| Chemical Softness (eV-1) | S | 1/(2η) | 0.22 | 0.22 |
| Electrophilicity Index (eV) | ω | μ2/(2η) | 3.07 | 3.34 |
Data adapted from a study on Alpidem, an imidazopyridine derivative. nih.gov Values are for illustrative purposes and would differ for this compound.
Conformational analysis via DFT would identify the most stable isomers and rotamers of this compound. For instance, studies on substituted imidazo[4,5-b]pyridines have explored the orientation of substituent groups relative to the core ring system. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov MD simulations offer a way to explore the conformational landscape of a molecule and assess the stability of different conformations in various environments, such as in a solvent. nih.govfraserlab.com
For this compound, MD simulations could be employed to:
Sample Conformational Space: By simulating the molecule's movements over nanoseconds or longer, a representative ensemble of low-energy conformations can be generated. This is particularly useful for flexible molecules.
Assess Stability: The stability of the imidazopyridine ring system and the orientation of the trimethyl substituents can be evaluated by monitoring key structural parameters like bond lengths, bond angles, and dihedral angles throughout the simulation.
Study Solvent Effects: MD simulations can explicitly model the interactions between the molecule and solvent molecules (e.g., water), providing insights into how the solvent influences conformational preferences and stability.
Enhanced sampling techniques, such as metadynamics and replica-exchange MD, can be used to overcome energy barriers and more exhaustively explore the conformational space. nih.gov
Quantum Chemical Calculations of Molecular Orbitals and Electrostatic Potential
Quantum chemical calculations, including DFT, provide detailed information about a molecule's molecular orbitals and electrostatic potential, which are fundamental to understanding its reactivity and intermolecular interactions. wavefun.comresearchgate.net
The visualization of HOMO and LUMO provides a qualitative picture of where a molecule is most likely to undergo electrophilic or nucleophilic attack. nih.gov For an imidazopyridine derivative, the HOMO is often localized on the electron-rich regions of the molecule, while the LUMO is distributed over the electron-deficient areas.
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. nih.govnih.gov The MEP is a color-coded map that illustrates the electrostatic potential on the surface of a molecule.
Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons (e.g., lone pairs on nitrogen atoms). These are sites prone to electrophilic attack. nih.gov
Blue regions represent positive electrostatic potential, indicating areas with a deficiency of electrons. These are sites susceptible to nucleophilic attack. nih.gov
Green regions denote neutral or near-zero potential. nih.gov
An MEP map of this compound would highlight the nucleophilic character of the nitrogen atoms in the imidazole (B134444) and pyridine (B92270) rings, which are expected to be primary sites for interactions with electrophiles and for hydrogen bonding. mdpi.com
In Silico Prediction of Molecular Interactions and Binding Affinities
In silico methods are widely used in drug discovery and materials science to predict how a molecule will interact with other molecules, such as proteins or other small molecules. nih.govescholarship.org These methods can also be used to estimate the strength of these interactions, known as binding affinity. ed.ac.uk
For this compound, in silico techniques could be applied to:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, such as the active site of an enzyme. nih.gov The docking score provides an estimate of the binding affinity. For example, studies on other imidazopyridine derivatives have used molecular docking to predict their binding modes and affinities with various protein targets. nih.govresearchgate.net
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. A pharmacophore model for this compound could be developed based on its structural features and predicted interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. While requiring experimental data, in silico calculated descriptors for this compound could be used in a QSAR model to predict its activity.
Table 2: Example of Molecular Docking Results for Imidazo[1,2-a]pyridine (B132010) Derivatives against a Protein Target
| Compound | Binding Affinity (kcal/mol) | Interacting Residues |
| Derivative 1 | -9.5 | TYR315, PHE316, LEU320 |
| Derivative 2 | -9.2 | TYR315, VAL284, ILE285 |
| Derivative 3 | -8.8 | PHE316, LEU320, ALA283 |
This table is a hypothetical representation based on typical molecular docking results for imidazopyridine derivatives and does not represent actual data for this compound.
These in silico approaches are valuable for screening large libraries of compounds, prioritizing candidates for experimental testing, and providing hypotheses about the mechanism of action of a molecule. mdpi.com
Structure Activity Relationship Sar Studies and Molecular Recognition
Elucidation of Key Structural Features for Modulating Biological Activity
Research into derivatives of the 3H-imidazo[4,5-c]pyridine scaffold has identified several key structural features crucial for modulating biological activity. For instance, in the development of Angiotensin II AT1 receptor antagonists, a chemical feature-based pharmacophore model highlighted the importance of two hydrogen bond acceptors, a negative ionizable feature, and two aromatic features for activity. nih.govresearchgate.net This indicates that the electronic and steric properties of the substituents are critical for effective interaction with the target receptor.
In the context of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a novel series of imidazo[4,5-c]pyridine-based compounds were designed using a scaffold hopping strategy from the known inhibitor CYC202. nih.gov The resulting studies identified the pyridin-3-ylmethyl moiety as a particularly effective pharmacophore for developing potent CDK2 inhibitors, suggesting its role in anchoring the molecule within the kinase's active site. nih.gov Similarly, for inhibitors of Porphyromonas gingivalis glutaminyl cyclase (PgQC), the unsubstituted tetrahydro-imidazo[4,5-c]pyridine was found to be a promising starting point, with further modifications aimed at interacting with the lipophilic rim at the entrance of the enzyme's active site. nih.gov
Positional and Substituent Effects on Observed Bioactivity
The biological activity of 3H-imidazo[4,5-c]pyridine derivatives is profoundly influenced by the specific placement and chemical nature of their substituents.
Studies on 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives as antihypertensive agents revealed that substitutions on the pyridine (B92270) ring with less bulky and more electronegative groups are favorable for activity. nih.gov This suggests that both steric hindrance and electronic effects play a crucial role in the molecule's ability to bind to its target.
In the pursuit of antiviral agents against Bovine Viral Diarrhea Virus (BVDV), it was noted that placing a fluorine atom on the phenyl ring at the 2-position led to a decrease in activity. nih.gov Furthermore, the introduction of large substituents on the benzyl (B1604629) group was also associated with reduced antiviral potency, underscoring the sensitivity of the binding pocket to steric bulk. nih.gov
For PgQC inhibitors based on the tetrahydroimidazo[4,5-c]pyridine scaffold, N-acyl-substituted compounds were synthesized. The evaluation of these inhibitors showed that an N5-benzoyl moiety had superior activity compared to phenyl-acetyl, phenylpropionyl, or cinnamoyl groups. nih.gov This highlights that an optimal distance of one carbon between the tetrahydroimidazopyridine core and the aryl moiety is crucial for potent inhibition. nih.gov The introduction of substituents at the C4 position, however, resulted in decreased activity compared to the unsubstituted analog, likely due to steric hindrance. nih.gov
| Scaffold/Target | Position of Substitution | Substituent Effect on Bioactivity | Reference |
|---|---|---|---|
| 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine / Antihypertensive | Pyridine ring | Less bulky and more electronegative groups are favorable. | nih.gov |
| Imidazo[4,5-c]pyridines / Antiviral (BVDV) | 2-position phenyl ring | Fluorine substitution decreases activity. | nih.gov |
| Imidazo[4,5-c]pyridines / Antiviral (BVDV) | Benzyl group | Large substituents reduce activity. | nih.gov |
| Tetrahydroimidazo[4,5-c]pyridine / PgQC Inhibitor | N5-position | Benzoyl moiety is superior to phenyl-acetyl, phenylpropionyl, or cinnamoyl groups. | nih.gov |
| Tetrahydroimidazo[4,5-c]pyridine / PgQC Inhibitor | C4-position | Substituents lead to decreased activity due to steric hindrance. | nih.gov |
Ligand-Target Interaction Analysis through Molecular Docking
Molecular docking studies have been instrumental in visualizing and understanding how 3H-imidazo[4,5-c]pyridine derivatives interact with their biological targets at an atomic level.
For CDK2 inhibitors, molecular docking and dynamic studies have revealed the potential binding mechanism for potent compounds. nih.gov One of the most potent compounds, 5b, which has an IC50 value of 21 nM, was shown to bind effectively within the CDK2 active site. nih.gov Similarly, in the development of inhibitors for lumazine (B192210) synthase from Mycobacterium tuberculosis, in-silico docking was used to predict the binding interactions of various [1H,3H] imidazo[4,5-b] pyridine analogues, identifying promising candidates for synthesis.
The potency of 3H-imidazo[4,5-c]pyridine derivatives is often attributed to a network of specific intermolecular interactions with their target proteins. For CDK2 inhibitors, key interactions were observed that are thought to be responsible for their potent inhibitory and anti-proliferation activities. nih.gov In the case of imidazo[4,5-b]pyridine derivatives targeting DHFR, molecular docking confirmed numerous important interactions with the amino acids of the enzyme's active site. mdpi.com Hirshfeld surface analysis has also been employed to determine the intermolecular interactions responsible for the stabilization of the molecule in its crystal structure. mdpi.com
The conformation that a ligand adopts within the binding site of its target is critical for its biological effect. Molecular dynamics studies of imidazo[4,5-c]pyridine-based CDK2 inhibitors have helped to elucidate the potential binding mechanism and the key interactions that stabilize the ligand in its bound state. nih.gov For 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives, the most predictive k-nearest neighbor model was derived from the superposition of conformations, indicating that the three-dimensional shape of the molecule is a key determinant of its activity. nih.govresearchgate.net
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity.
For a series of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives acting as VEGFR-2 kinase inhibitors, 3D-QSAR studies were performed. nih.gov Both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) methods were used to develop models, with the CoMFA models showing better performance. nih.gov The best model yielded a cross-validated correlation coefficient (q²) of 0.635 and a coefficient of determination (r²) of 0.930, indicating a robust and predictive model. nih.gov
In another study on 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives as Angiotensin II AT1 receptor antagonists, several QSAR methods were employed. nih.gov The best 2D-QSAR model showed a high correlation coefficient (r² = 0.8940) and cross-validated squared correlation coefficient (q² = 0.7648), with good external predictive ability. nih.gov These QSAR models help in understanding the structural requirements for activity and guide the design of new, more potent compounds. researchgate.net
| Scaffold | Target | QSAR Method | Key Statistical Parameters | Reference |
|---|---|---|---|---|
| tetrahydro-3H-imidazo[4,5-c]pyridine | VEGFR-2 | CoMFA | q² = 0.635, r² = 0.930 | nih.gov |
| 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine | Angiotensin II AT1 Receptor | 2D-QSAR | q² = 0.7648, r² = 0.8940 | nih.gov |
| 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine | Angiotensin II AT1 Receptor | k-NN MFA | q² = 0.7637, r²_pred = 0.7143 | nih.govresearchgate.net |
Mechanistic Basis of Biological Interactions
Modulation of Specific Molecular Targets
Derivatives of the imidazopyridine scaffold have been identified as potent modulators of several key enzymes and receptors involved in pathophysiology, particularly in cancer and inflammatory diseases.
Aurora Kinases: The imidazo[4,5-b]pyridine scaffold has been the basis for developing potent inhibitors of Aurora kinases, which are crucial regulators of mitosis and are often overexpressed in tumors. nih.govnih.gov Guided by computational modeling and crystal structures, researchers have designed derivatives that exploit differences in the ATP-binding pockets of Aurora isoforms. nih.govacs.org For instance, specific substitutions at the C7 position of the imidazo[4,5-b]pyridine ring have led to compounds with high selectivity for Aurora-A over Aurora-B. nih.gov The Thr217 residue in Aurora-A appears to be a critical determinant for this selectivity. nih.govresearchgate.net Optimization of this series has produced dual inhibitors of Aurora and FLT3 kinases, which show potent antiproliferative activity in acute myeloid leukemia (AML) cells. nih.gov
c-Met Kinase: The imidazo[4,5-b]pyridine ring has been successfully employed as a hinge-binding scaffold for the development of novel c-Met kinase inhibitors. nih.gov The c-Met receptor tyrosine kinase is a well-established target in oncology. A series of 3H-imidazo[4,5-b]pyridine derivatives demonstrated potent enzymatic and cellular inhibition of c-Met, with one lead compound showing significant tumor growth inhibition in a xenograft model following oral administration. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): While specific studies on imidazo[4,5-c]pyridine are not detailed, related heterocyclic structures are known to target CDK2, a key regulator of the cell cycle. nih.govnih.gov Inhibition of the CDK2/cyclin A complex is a validated strategy in cancer therapy. nih.govnih.gov The general principle involves designing ATP-competitive inhibitors that fit into the kinase's active site, often forming crucial hydrogen bonds with residues like Leu83. nih.gov
Glucosamine-6-phosphate synthase (GlcN-6-P): This enzyme is a target for developing antimicrobial and antidiabetic agents. researchgate.netnih.gov Molecular docking studies have suggested that imidazo[4,5-c]pyridine derivatives can interact with key residues within the active site of GlcN-6-P synthase, indicating their potential as inhibitors of this enzyme. researchgate.netnih.gov
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their anti-inflammatory potential via inhibition of COX enzymes. nih.govnih.gov These compounds displayed inhibitory activity against both COX-1 and COX-2, with some derivatives showing preferential inhibition of COX-2. nih.govnih.gov Molecular docking has indicated that these molecules can bind to the COX-2 active site in a manner similar to selective inhibitors like celecoxib. nih.gov
| Enzyme Target | Compound Scaffold | Key Findings | Reported IC50/Kd Values |
|---|---|---|---|
| Aurora Kinase A | Imidazo[4,5-b]pyridine | Highly selective inhibition over Aurora-B. nih.gov | Compound 27e: Kd = 7.5 nM nih.gov |
| c-Met Kinase | 3H-Imidazo[4,5-b]pyridine | Potent enzymatic and cellular inhibition. nih.gov | Data not specified in abstract. |
| COX-2 | 2,3-diaryl-3H-imidazo[4,5-b]pyridine | Selective inhibition over COX-1. nih.govnih.gov | Compound 3f: IC50 = 9.2 µmol/L nih.govnih.gov |
Angiotensin II Receptors: A series of 2,3,5-trisubstituted 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives act as non-peptide antagonists of the angiotensin II receptor. nih.gov These compounds demonstrate high affinity and potency, with some showing activity in the nanomolar range. The mechanism involves blocking the receptor, which prevents the vasoconstrictive effects of angiotensin II. The substitution pattern, particularly at the N-5 position with acetamide groups, was found to significantly increase activity, leading to compounds more potent than losartan in vitro. nih.gov
Toll-like receptor 7 (TLR7): The 1H-imidazo[4,5-c]pyridine scaffold is a key structural motif for agonists of Toll-like receptor 7 (TLR7) and TLR8. nih.govnih.gov These receptors are involved in the innate immune system's recognition of viral single-stranded RNA. nih.gov Agonists based on this scaffold, which evolved from the earlier imidazoquinoline structures, stimulate immune cells to produce interferons and other cytokines, thereby mounting an antiviral and antitumor response. nih.govnih.gov Conversely, the imidazo[4,5-c]quinoline scaffold can also be modified to create TLR7 antagonists, which have therapeutic potential in autoimmune diseases characterized by TLR7 over-activation. mdpi.com
Cellular Pathway Interventions
The interaction of imidazopyridine derivatives with molecular targets translates into broader effects on cellular pathways, including those governing cell life and death.
Certain derivatives of the related imidazo[4,5-b]pyridine and the structurally analogous triaza-benzo[c]fluorenes have been shown to bind to DNA through an intercalative mode. nih.gov This mechanism involves the insertion of the planar heterocyclic ring system between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. Specifically, N-methylated and 2-imidazolinyl triaza-benzo[c]fluorene derivatives were confirmed as DNA intercalators through interaction studies. nih.gov
A significant outcome of targeting kinases like Aurora and CDK2 with imidazopyridine-related compounds is the disruption of the cell cycle and the induction of programmed cell death (apoptosis). For example, imidazo[1,2-a]pyridine (B132010) derivatives have been shown to induce G2/M cell cycle arrest and trigger intrinsic apoptosis in melanoma and cervical cancer cells. nih.gov This effect was associated with the modulation of key regulatory proteins, including an increase in the levels of the cell cycle inhibitor p21 and the pro-apoptotic protein BAX, and a decrease in the activity of the pro-survival Akt/mTOR pathway. nih.gov Similarly, potent pyrazolo[3,4-d]pyrimidine CDK2 inhibitors cause a significant alteration in cell cycle progression and induce apoptosis in cancer cells. nih.gov
| Cellular Pathway | Compound Scaffold | Observed Effect | Affected Cell Lines |
|---|---|---|---|
| DNA Intercalation | Triaza-benzo[c]fluorene (related to Imidazo[4,5-b]pyridine) | Binds to DNA in an intercalative mode. nih.gov | Not specified (in vitro study). |
| Cell Cycle Arrest | Imidazo[1,2-a]pyridine | Induces G2/M phase arrest. nih.gov | A375, WM115 (Melanoma), HeLa (Cervical). nih.gov |
| Apoptosis Induction | Imidazo[1,2-a]pyridine | Induces intrinsic apoptosis. nih.gov | A375, WM115 (Melanoma), HeLa (Cervical). nih.gov |
Biochemical and Biophysical Characterization of Interactions (in vitro mechanistic studies)
The mechanisms of action for imidazopyridine derivatives are substantiated by a wealth of in vitro biochemical and biophysical data. Enzyme inhibition assays are routinely used to determine the potency of these compounds, yielding IC₅₀ (half-maximal inhibitory concentration) or Kd (dissociation constant) values that quantify their binding affinity. nih.govnih.gov For instance, imidazo[4,5-b]pyridine derivatives have been identified with nanomolar potency against Aurora kinases. nih.gov
In vitro binding assays are employed to establish the affinity of receptor antagonists, such as the imidazo[4,5-c]pyridine derivatives targeting the angiotensin II receptor. nih.gov Furthermore, molecular docking studies provide a biophysical model of the interaction, revealing how the ligand fits into the binding site of the target protein and which specific amino acid residues it interacts with. nih.gov These computational models are crucial for understanding structure-activity relationships (SAR) and for rationally designing more potent and selective molecules. nih.govnih.gov Such studies have been instrumental in developing selective Aurora kinase inhibitors and in understanding how diaryl-imidazo[4,5-b]pyridines interact with the active site of the COX-2 enzyme. nih.govnih.gov
Direct Binding Assays (e.g., Radioligand Binding Assays, Surface Plasmon Resonance)
Direct binding assays are fundamental in determining the affinity and kinetics of a compound's interaction with its molecular target. While specific direct binding data for 2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine is not extensively available in the public domain, the broader class of imidazopyridines has been characterized using these techniques.
Radioligand Binding Assays are a common method to study ligand-receptor interactions. These assays involve the use of a radioactively labeled ligand that binds to a specific receptor. The affinity of a test compound, such as an imidazopyridine derivative, can be determined by its ability to compete with the radioligand for the receptor binding site. This competition results in a measurable decrease in the bound radioactivity, from which the inhibitory constant (Ki) of the test compound can be calculated.
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time detection of biomolecular interactions. In a typical SPR experiment, a target protein is immobilized on a sensor chip. When a solution containing the compound of interest flows over the chip, the binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD), providing a detailed kinetic profile of the interaction. For instance, SPR has been utilized to evaluate the binding of various small molecules to their target proteins, offering insights into the binding affinity and kinetics that are crucial for structure-activity relationship (SAR) studies.
While specific binding parameters for this compound are not yet reported, the application of these direct binding assays will be instrumental in identifying its molecular targets and quantifying its binding affinity.
Enzymatic Activity Assays and Kinetic Studies
Enzymatic assays are critical for determining whether a compound acts as an inhibitor or activator of a specific enzyme and for characterizing the kinetics of this interaction. The imidazo[4,5-c]pyridine core is present in molecules that have been identified as inhibitors of various kinases.
For example, a class of 6-anilino imidazo[4,5-c]pyridin-2-ones was identified as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK) nih.gov. The inhibitory activity of these compounds was determined through biochemical assays that measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. Such assays typically quantify the amount of phosphorylated product, often using methods like fluorescence, luminescence, or radioactivity.
Kinetic studies are subsequently performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). These studies involve measuring the initial reaction rates at different substrate and inhibitor concentrations. The data is then fitted to enzyme kinetic models, such as the Michaelis-Menten equation, to determine key parameters like the Michaelis constant (Km) and the maximal velocity (Vmax) in the presence of the inhibitor, as well as the inhibition constant (Ki).
While specific enzymatic targets and kinetic data for this compound are not currently available, the established role of the imidazo[4,5-c]pyridine scaffold as a kinase inhibitor framework suggests that future studies will likely employ such enzymatic assays to determine its specific targets and inhibitory profile.
Cell-Based Reporter Assays for Pathway Activation/Inhibition
Cell-based reporter assays are powerful tools for assessing the functional consequences of a compound's interaction with a cellular target within a biological context. These assays are designed to measure the activation or inhibition of specific signaling pathways.
A common approach involves the use of a reporter gene (e.g., luciferase or β-galactosidase) that is placed under the control of a promoter or response element that is regulated by the signaling pathway of interest. When the pathway is activated, the transcription factor binds to the response element, leading to the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) can be quantified and is proportional to the activity of the pathway.
For instance, derivatives of the related imidazo[1,2-a]pyridine scaffold have been evaluated for their ability to activate the human constitutive androstane receptor (CAR) using a luciferase reporter assay nih.gov. In these experiments, cells are engineered to express the target receptor and the reporter gene construct. The cells are then treated with the test compound, and the resulting change in reporter gene expression is measured. Such assays can provide valuable information on the agonistic or antagonistic activity of a compound on a specific cellular pathway.
While cell-based reporter assay data for this compound is not yet published, these methods will be essential for understanding its cellular mechanism of action and its potential to modulate specific signaling pathways relevant to disease.
Future Directions and Research Gaps in 2,3,4 Trimethyl 3h Imidazo 4,5 C Pyridine Research
Development of Novel and Green Synthetic Methodologies
While general synthetic strategies for the imidazo[4,5-c]pyridine core are established, there is a significant opportunity to develop methodologies specifically tailored for and optimized around 2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine.
Current Synthetic Landscape: The most common approaches for constructing the imidazo[4,5-c]pyridine skeleton involve the condensation of 3,4-diaminopyridine (B372788) with carboxylic acids or aldehydes. nih.govjscimedcentral.com Traditional methods often require harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid, which can lead to prolonged reaction times and the generation of significant waste. jscimedcentral.com
Future Research Focus:
Catalytic and Greener Approaches: A primary research gap is the development of more efficient and environmentally benign synthetic routes. Research on related heterocycles has demonstrated the utility of zinc triflate as a catalyst for the condensation of 3,4-diaminopyridine with aldehydes under milder, reflux conditions. jscimedcentral.com Exploring similar Lewis acid catalysis or transition-metal-catalyzed reactions could provide higher yields and cleaner reaction profiles. The use of "green" solvents, such as water or eucalyptol, which have been successfully employed in the synthesis of other imidazopyridine isomers, should be investigated. mdpi.combohrium.com
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for the preparation of functionalized imidazo[4,5-c]pyridines. nih.gov Applying this technology to the synthesis of the target compound from 5-methyl-3,4-diaminopyridine and an appropriate acetyl equivalent could offer a rapid and efficient pathway.
Solid-Phase Synthesis: For the generation of analog libraries for structure-activity relationship (SAR) studies, the development of a solid-phase synthesis protocol would be highly valuable. A reported method for trisubstituted imidazo[4,5-c]pyridines, which involves sequential reactions on a polymer support, could be adapted for this purpose, allowing for systematic modifications to the core structure. acs.org
Exploration of Underexplored Biological Targets and Pathways
The imidazo[4,5-c]pyridine scaffold is considered a "privileged structure," known to interact with a multitude of biological targets. mdpi.com However, the specific target profile of this compound is entirely unknown and represents a significant research gap.
Known Targets of the Imidazo[4,5-c]pyridine Scaffold: Derivatives of the parent heterocycle have shown activity at several important target classes:
Kinases: This scaffold has been successfully utilized to develop potent inhibitors of various kinases, including DNA-dependent protein kinase (DNA-PK), Aurora kinases, and protein kinase B (Akt), which are crucial targets in oncology. acs.orgacs.orgbohrium.com
G-Protein Coupled Receptors (GPCRs): A notable number of imidazo[4,5-c]pyridine derivatives have been synthesized and evaluated as angiotensin II receptor antagonists for the treatment of hypertension. nih.gov Others have been identified as potent antagonists for the 5-HT6 receptor, a target for cognitive disorders. efmc-ismc.org
Other Enzymes and Receptors: The scaffold has also been implicated as a GABA-A receptor agonist, a Toll-Like Receptor 7 (TLR7) agonist for cancer immunotherapy, and a PARP inhibitor. nih.govresearchgate.net
Future Research Focus: Future research should involve broad-based phenotypic screening to identify potential therapeutic areas for this compound. Following initial hits, target deconvolution studies will be essential. Given the precedent set by its analogs, particular attention could be paid to its effects on cell proliferation in cancer lines, neuronal activity, and inflammatory responses. Pathways that are well-established for the general scaffold, such as kinase signaling and GPCR modulation, remain fundamentally underexplored for this specific trimethylated derivative.
Advanced Computational Modeling and Artificial Intelligence in Scaffold Optimization
Computational techniques are invaluable for accelerating the drug discovery process, from hit identification to lead optimization. For this compound, these methods can build a bridge between its structure and potential biological functions.
Current Computational Applications: For related imidazo[4,5-c]pyridine series, computational studies have already proven their worth.
Quantitative Structure-Activity Relationship (QSAR): Both 2D and 3D-QSAR studies have been successfully applied to model the activity of imidazo[4,5-c]pyridine derivatives as angiotensin II receptor antagonists, identifying key chemical features required for potent activity. tandfonline.comresearchgate.net
Molecular Docking: Docking simulations have been used to predict and analyze the binding modes of imidazo[4,5-c]pyridine-based inhibitors within the active sites of targets like Aurora A kinase. bohrium.com These studies provide critical insights into the specific molecular interactions that drive biological activity.
Future Research Focus:
Predictive Modeling: Initially, docking this compound into the crystal structures of known targets for the parent scaffold (e.g., kinases, GPCRs) could help prioritize experimental testing.
Artificial Intelligence (AI) in Lead Optimization: As experimental data becomes available, AI and machine learning algorithms can be trained to predict the activity of novel analogs. These models can go beyond traditional QSAR by learning complex, non-linear relationships. fabad.org.tr Recently, collective intelligence (the combined input of many researchers) has been compared to AI models for lead optimization, suggesting that hybrid approaches could be particularly powerful for navigating complex biological endpoints. researchgate.net Generative AI models could also be employed to design novel derivatives with optimized properties based on a learned understanding of the scaffold's chemical space. researchgate.net
Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation
Understanding the precise mechanism of action of a novel compound is crucial for its development as a therapeutic agent. While classical biochemical assays are essential, a systems-level understanding can be achieved through the integration of multi-omics data.
Current State and Research Gaps: Currently, there is no public multi-omics data available for this compound. The application of such comprehensive analyses to the broader imidazopyridine class is also in its infancy, representing a major research opportunity. However, the utility of these approaches in drug discovery is well-established. For instance, proteomic analyses have been used to deconvolute the targets of other novel anticancer compounds, and multi-omic characterization was used to determine the mode of action for a potent antimalarial agent. researchgate.netuct.ac.za
Future Research Focus:
Target and Pathway Identification: Should initial screening reveal a potent biological effect, such as cytotoxicity in a cancer cell line, a multi-omics approach would be a powerful next step. This could involve:
Transcriptomics (RNA-seq): To identify changes in gene expression induced by the compound.
Proteomics: To measure changes in protein abundance and post-translational modifications, which can reveal the direct and indirect effects on signaling pathways.
Metabolomics: To analyze shifts in cellular metabolism.
Mechanism of Action: Integrating these datasets can provide a holistic view of the compound's impact on cellular systems. For example, if the compound induces apoptosis, proteomics could identify the specific caspases activated, while transcriptomics could reveal the upregulation of pro-apoptotic genes. nih.gov This comprehensive data is invaluable for confirming the on-target mechanism and identifying potential off-target effects or novel mechanisms of action that would be missed by hypothesis-driven, single-target assays. google.com
Q & A
Q. What established synthetic methodologies are used for 2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine in academic settings?
The synthesis typically involves multi-step reactions, including cyclization and alkylation. For example, analogous imidazo[4,5-c]pyridine derivatives are synthesized via:
- Cyclization : Using dimethoxymethane and HCl under reflux (79.5% yield) .
- Functionalization : Alkylation with trityl chloride in acetonitrile (78.4% yield) .
- Purification : Hydrogenation (Pd/C, H₂) or column chromatography to isolate intermediates .
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Dimethoxymethane, HCl, reflux | 79.5% |
| 2 | Alkylation | Trityl chloride, MeCN, rt | 78.4% |
| 3 | Deprotection | Pd/C, H₂, MeOH | 89.0% |
These steps highlight the importance of optimizing solvent systems and catalytic conditions for yield improvement .
Q. Which analytical techniques are critical for characterizing structural purity?
Key methods include:
- NMR Spectroscopy : To confirm substituent positions (e.g., methyl groups at C2, C3, C4) .
- Mass Spectrometry (MS) : For molecular weight validation (e.g., m/z 191.2 for ethyl ester derivatives) .
- HPLC : To assess purity (>95% recommended for pharmacological studies) .
A representative dataset for a related compound (ethyl ester derivative):
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.2 g/mol |
| Purity | ≥95% (HPLC) |
These techniques ensure batch consistency and structural fidelity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in multi-step syntheses?
Strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in alkylation steps .
- Catalyst Tuning : Acidic conditions (0.01 M HCl) improve cyclization efficiency .
- Temperature Control : Reflux conditions for cyclization vs. room temperature for functionalization to minimize side reactions .
For example, tritylation at room temperature achieved 78.4% yield, whereas higher temperatures led to decomposition .
Q. What structural modifications influence biological activity in imidazo[4,5-c]pyridines?
Key factors for SAR studies:
- Substituent Position : Methyl groups at C2/C3 enhance receptor binding affinity (e.g., histamine H₃/H₄ receptors) .
- Electron-Withdrawing Groups : Chlorine or trifluoromethyl groups at C4 improve metabolic stability .
- Ring Saturation : Tetrahydro derivatives (e.g., 4,5,6,7-tetrahydro) reduce cytotoxicity while retaining activity .
| Derivative | Modification | Biological Impact |
|---|---|---|
| 4-Chlorophenyl methoxy | C4 substituent | Enhanced kinase inhibition |
| Tetrahydro ring | Saturated backbone | Lower cytotoxicity |
These modifications guide the design of analogs with tailored pharmacological profiles .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological approaches include:
- Standardized Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) to minimize variability .
- Metabolic Stability Tests : Evaluate liver microsome stability to identify confounding factors .
- Control Experiments : Compare with structurally related compounds (e.g., 3-methyl vs. 4-chloro analogs) to isolate substituent effects .
For instance, trifluoromethylphenyl derivatives showed conflicting IC₅₀ values due to differences in assay pH, resolved via buffer standardization .
Q. What strategies mitigate regioselectivity challenges during functionalization?
Solutions include:
- Directing Groups : Use protecting groups (e.g., trityl) to steer reactions to specific positions .
- Metal-Mediated Coupling : Organozinc reagents enable selective cross-coupling at C4/C5 positions .
- Condition Screening : Varying ribosylation conditions (e.g., solvent polarity) alters isomer ratios (e.g., N1 vs. N2 glycosylation) .
For example, ribosylation of a triazolopyridine at pH 7 produced a 3:1 ratio of N1/N2 isomers, while acidic conditions favored N1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
